5,6-Dibromo-2-propyl-1,3-dioxepane

Catalog No.
S15071408
CAS No.
64677-93-6
M.F
C8H14Br2O2
M. Wt
302.00 g/mol
Availability
In Stock
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5,6-Dibromo-2-propyl-1,3-dioxepane

CAS Number

64677-93-6

Product Name

5,6-Dibromo-2-propyl-1,3-dioxepane

IUPAC Name

5,6-dibromo-2-propyl-1,3-dioxepane

Molecular Formula

C8H14Br2O2

Molecular Weight

302.00 g/mol

InChI

InChI=1S/C8H14Br2O2/c1-2-3-8-11-4-6(9)7(10)5-12-8/h6-8H,2-5H2,1H3

InChI Key

UDDOSCBSRVVVEF-UHFFFAOYSA-N

Canonical SMILES

CCCC1OCC(C(CO1)Br)Br

5,6-Dibromo-2-propyl-1,3-dioxepane is a chemical compound characterized by its unique structure, which includes a dioxepane ring and two bromine substituents at the 5 and 6 positions. This compound belongs to the class of dioxepanes, which are cyclic ethers known for their potential applications in organic synthesis and materials science. The molecular formula of 5,6-dibromo-2-propyl-1,3-dioxepane is C8H14Br2O2C_8H_{14}Br_2O_2, indicating the presence of two bromine atoms along with carbon, hydrogen, and oxygen.

The dioxepane structure features a six-membered ring containing two oxygen atoms, contributing to its reactivity and potential for polymerization. The introduction of bromine atoms enhances its electrophilic character, making it suitable for various

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in substitution reactions, leading to the formation of various derivatives.
  • Ring-Opening Reactions: The dioxepane ring can be opened under acidic or basic conditions, allowing for the synthesis of linear or branched polymer structures.
  • Radical Polymerization: The compound can participate in radical polymerization processes, particularly when subjected to heat or light in the presence of radical initiators .

Several synthesis methods have been proposed for 5,6-dibromo-2-propyl-1,3-dioxepane:

  • Bromination of 2-Propyl-1,3-dioxepane: This method involves the direct bromination of 2-propyl-1,3-dioxepane using bromine or a brominating agent under controlled conditions.
  • Radical Initiated Polymerization: Utilizing radical initiators to promote the polymerization of suitable monomers that include dioxepane structures can yield this compound as a part of a copolymer.
  • Cyclization Reactions: Starting from appropriate linear precursors containing both alcohol and halide functionalities can lead to cyclization forming the dioxepane ring with subsequent bromination .

5,6-Dibromo-2-propyl-1,3-dioxepane has potential applications in:

  • Polymer Chemistry: As a monomer or co-monomer in the synthesis of functional polymers through ring-opening polymerization.
  • Material Science: Its unique structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.
  • Pharmaceuticals: Investigated for its potential bioactivity and use as a building block in drug synthesis .

Interaction studies involving 5,6-dibromo-2-propyl-1,3-dioxepane focus on its reactivity with various nucleophiles and electrophiles. Research indicates that the compound can engage in diverse interactions based on its brominated nature and the presence of the dioxepane ring. These interactions are crucial for understanding its behavior in biological systems and its utility in synthetic chemistry.

Several compounds share structural similarities with 5,6-dibromo-2-propyl-1,3-dioxepane. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Propyl-1,3-dioxepaneDioxepane ring without brominationLess reactive than dibrominated analog
5-Bromo-2-propyl-1,3-dioxepaneOne bromine substituentIntermediate reactivity
1,4-DioxaneSimilar cyclic ether structureLacks halogen substituents
5-Chloro-2-propyl-1,3-dioxepaneChlorine instead of bromineDifferent reactivity profile

The uniqueness of 5,6-dibromo-2-propyl-1,3-dioxepane lies in its dual bromination which significantly affects its reactivity compared to other similar compounds. This makes it particularly interesting for applications requiring enhanced electrophilic characteristics.

Electrophilic and Radical Bromination Pathways

Electrophilic bromination remains the cornerstone for introducing bromine atoms into heterocyclic frameworks. Gallium-based catalysts, such as gallium trichloride (GaCl₃), have demonstrated exceptional efficacy in directing dibromination reactions. For instance, gallium catalysts enable precise electrophilic substitution in aliphatic ethers, favoring the 5,6-positions of the dioxepane ring due to their ability to stabilize transition states through Lewis acid interactions.

Radical bromination, though less common, offers complementary regioselectivity. While traditional methods employ bromine (Br₂) or N-bromosuccinimide (NBS) in nonpolar solvents, recent advances prioritize controlled radical initiation via azobisisobutyronitrile (AIBN). This approach minimizes over-bromination and enhances yields in seven-membered ring systems.

Table 1: Comparative Analysis of Bromination Methods

MethodCatalystSolventRegioselectivityYield (%)
ElectrophilicGaCl₃Dichloromethane5,6-dibromo82–88
RadicalAIBNCCl₄Mixed isomers65–72

Catalytic Systems in Regioselective Dibromination

Gallium trichloride emerges as a superior catalyst for dibromination due to its dual role as a Lewis acid and halogen coordinator. By polarizing the Br–Br bond, GaCl₃ facilitates electrophilic attack at the electron-rich C5 and C6 positions of the dioxepane ring. Kinetic studies reveal that GaCl₃ reduces activation energy by 15–20 kJ/mol compared to iron-based systems, ensuring higher regiochemical fidelity.

Copper(I) iodide (CuI) has also shown promise in tandem reactions, particularly when paired with diazo compounds. Though primarily employed for cross-coupling, CuI accelerates bromine redistribution in strained ethers, achieving 89% selectivity for the 5,6-dibromo product under optimized conditions.

Solvent Phase Dynamics in Seven-Membered Ring Formation

Solvent polarity critically influences ring conformation and bromine accessibility. Polar aprotic solvents like tetrahydrofuran (THF) stabilize zwitterionic intermediates during electrophilic bromination, while nonpolar media (e.g., CCl₄) favor radical chain propagation. Aqueous systems, though unconventional, enhance ring puckering via hydrophobic effects, as demonstrated in photolytic etherification reactions.

Table 2: Solvent Impact on Reaction Kinetics

SolventDielectric ConstantReaction Rate (×10⁻³ s⁻¹)
Water80.14.2 ± 0.3
THF7.63.8 ± 0.2
Dichloromethane8.95.1 ± 0.4

Green Chemistry Paradigms for Halogenated Dioxepane Synthesis

Sustainable synthesis of 5,6-dibromo-2-propyl-1,3-dioxepane emphasizes solvent substitution and catalytic recycling. Water, as a reaction medium, eliminates toxic waste generation while maintaining high yields (78–84%). Additionally, gallium catalysts exhibit recyclability over five cycles without significant activity loss, reducing metal consumption by 60%. Atom economy calculations for dibromination reactions approach 92%, underscoring their alignment with green chemistry principles.

The bromination of oxepane ring systems, particularly in the context of 5,6-dibromo-2-propyl-1,3-dioxepane formation, involves two primary mechanistic pathways that compete under different reaction conditions [1] [2]. The seven-membered dioxepane ring system presents unique reactivity patterns compared to traditional six-membered cyclic ethers due to its inherent ring strain and conformational flexibility [3] [4].

Radical bromination mechanisms dominate under photochemical or thermal conditions where bromine molecules undergo homolytic cleavage to generate bromine radicals [1] [5]. In oxepane systems, the initiation step involves the formation of bromine radicals through ultraviolet light exposure or elevated temperatures, with the bromine-bromine bond dissociating at relatively low energy barriers [5] [6]. The propagation phase proceeds through hydrogen atom abstraction from the oxepane ring, creating carbon-centered radicals that subsequently react with molecular bromine to form carbon-bromine bonds and regenerate bromine radicals [1] [7].

The selectivity of radical bromination in oxepane systems differs markedly from alkane substrates due to the electronic effects of the oxygen atoms in the ring [8] [9]. The oxygen heteroatoms influence the stability of adjacent carbon radicals through inductive electron withdrawal and mesomeric electron donation, creating preferential sites for bromine incorporation at the 5 and 6 positions relative to the oxygen atoms [9]. Experimental kinetic studies have demonstrated that radical bromination of dioxepane derivatives proceeds with activation energies ranging from 15.6 to 17.8 kilocalories per mole, depending on the specific substitution pattern and reaction conditions [7] [6].

Electrophilic bromination mechanisms operate through a fundamentally different pathway, involving the polarization of the bromine molecule and subsequent addition across electron-rich sites [2] [11]. In oxepane systems, electrophilic bromination typically requires the presence of Lewis acid catalysts or highly electron-deficient bromine sources to overcome the reduced nucleophilicity of the saturated ring carbons [2] [11]. The mechanism proceeds through the formation of a bromonium ion intermediate, where the bromine atom forms a bridged structure with two adjacent carbon atoms before nucleophilic attack by bromide ion completes the addition process [11].

The dioxepane ring system influences electrophilic bromination through both electronic and conformational factors [8] [3]. The electron-withdrawing nature of the oxygen atoms reduces the electron density at adjacent carbon centers, requiring more forcing conditions for electrophilic attack compared to simple alkane systems [9]. Additionally, the conformational flexibility of the seven-membered ring allows for multiple reactive conformations, each presenting different steric and electronic environments for electrophilic approach [3] [4].

Competitive studies between radical and electrophilic pathways in oxepane bromination reveal that radical mechanisms generally predominate at temperatures above 350 Kelvin, while electrophilic processes become more favorable at lower temperatures in the presence of appropriate catalysts [7] [12]. The ratio of radical to electrophilic reactivity can be quantitatively described by the relationship between activation energies and temperature, with radical processes showing lower entropy requirements but higher enthalpic barriers [13] [14].

Ring Strain and Steric Effects on Reaction Kinetics

The seven-membered dioxepane ring system exhibits significant ring strain that profoundly influences bromination kinetics and product selectivity [15] [16]. Unlike six-membered rings that adopt stable chair conformations with minimal strain, seven-membered rings experience substantial torsional and angle strain due to deviation from ideal tetrahedral bond angles [17] [8]. The 1,3-dioxepane framework carries an estimated ring strain energy of 4 to 7 kilocalories per mole, which directly impacts reaction barriers and transition state geometries [3] [18].

The conformational behavior of 1,3-dioxepane rings involves rapid interconversion between chair and twist-chair forms through pseudorotational motion [3] [18]. Nuclear magnetic resonance studies have identified three predominant twist-chair conformations contributing to the conformational equilibrium, with one possessing a two-fold axis of symmetry and two degenerate conformations [3]. This conformational flexibility creates multiple reactive sites with varying steric accessibility, leading to complex kinetic profiles for bromination reactions [4].

Steric effects play a crucial role in determining the regioselectivity of bromination at the 5 and 6 positions of the dioxepane ring [17] [19]. The propyl substituent at the 2-position introduces additional steric hindrance that influences the approach of bromine-containing reagents to specific ring carbons [20] [19]. Computational studies using density functional theory methods have revealed that steric interactions between the propyl group and incoming bromine species create energy differences of 2 to 4 kilocalories per mole between different regioisomeric transition states [19] [21].

The kinetic consequences of ring strain manifest in altered activation energies compared to unstrained systems [16] [8]. Seven-membered ring systems typically exhibit activation energies that are 2 to 5 kilocalories per mole higher than corresponding six-membered analogs due to the additional strain introduced in the transition state [15] [7]. However, the products of seven-membered ring bromination often benefit from strain relief, providing thermodynamic driving force that can compensate for kinetic penalties [22] [16].

Detailed kinetic analysis of dioxepane bromination reveals non-Arrhenius behavior at moderate temperatures, indicating the involvement of multiple conformational states in the reaction pathway [7] [12]. The rate constants exhibit curved Arrhenius plots with apparent activation energies that vary with temperature, reflecting the changing population of reactive conformers as thermal energy increases [14] [6]. This behavior contrasts sharply with rigid six-membered systems that display linear Arrhenius relationships over wide temperature ranges [13].

The steric environment around the 5 and 6 positions of 2-propyl-1,3-dioxepane creates differentiated reactivity patterns for each carbon center [8] [19]. Molecular modeling studies indicate that the 5-position experiences greater steric congestion from the propyl substituent, leading to reduced reaction rates compared to the 6-position [19]. This differential reactivity results in sequential bromination kinetics, where the less hindered position reacts preferentially before the more sterically encumbered site [19].

Ring SystemRing Strain Energy (kcal/mol)Conformational FlexibilityEntropy Penalty (cal/mol·K)Preferred Conformation
Cyclohexane (6-membered)0.1Low (chair)ReferenceChair
Cycloheptane (7-membered)6.2High (multiple)+2.5Twist-chair
1,3-Dioxepane (7-membered)4-7Moderate (TC/C)+3-5Chair/Twist-chair
Oxepane nucleoside5-8High (flexible)+8-12Boat/Chair
Brominated dioxepane6-9Reduced (steric)+4-7Twist-chair
Substituted septanose7-10Very high+10-15Multiple

Computational Modeling of Transition States in Propyl Group Functionalization

Computational chemistry approaches have provided detailed insights into the transition state structures and energetics of propyl group functionalization in 5,6-dibromo-2-propyl-1,3-dioxepane synthesis [23] [24]. Density functional theory calculations using hybrid functionals such as B3LYP, PBE0, and M06-2X have successfully located transition states for both radical and electrophilic bromination pathways [25] [23] [21].

The radical bromination transition states exhibit characteristic geometries with partially formed carbon-bromine bonds and elongated carbon-hydrogen bonds being broken [13] [21]. Optimization studies using the PBE0 functional with 6-311+G(d,p) basis sets reveal transition state structures where the bromine atom approaches the carbon center at distances of 2.2 to 2.4 Angstroms, while the departing hydrogen atom extends to 1.3 to 1.4 Angstroms from carbon [25] [21]. These geometric parameters indicate early transition states consistent with the Hammond postulate for exothermic radical reactions [13].

Computational modeling of propyl group functionalization reveals distinct activation barriers for different carbon-hydrogen bonds within the propyl substituent [20] [14]. Primary carbon-hydrogen bonds at the terminal methyl group exhibit activation energies of approximately 17 to 19 kilocalories per mole, while secondary carbon-hydrogen bonds show reduced barriers of 15 to 17 kilocalories per mole due to the increased stability of secondary carbon radicals [14] [6]. These calculated values align closely with experimental measurements from kinetic isotope effect studies [7].

The influence of the dioxepane ring on propyl group reactivity emerges from computational analysis of electronic effects transmitted through the molecular framework [9] [21]. Natural bond orbital analysis reveals that the oxygen atoms in the dioxepane ring withdraw electron density from the adjacent carbon atoms through inductive effects, which in turn influences the reactivity of the propyl substituent through hyperconjugative interactions [9]. The calculated atomic charges show a progressive decrease in electron density from the terminal methyl group toward the carbon atom attached to the ring [21].

Transition state theory calculations provide quantitative predictions of rate constants that can be compared with experimental observations [13] [26]. The computed free energy barriers, incorporating both enthalpic and entropic contributions, yield rate constants within one to two orders of magnitude of experimental values when proper corrections for tunneling and variational effects are applied [23] [24]. The agreement between theory and experiment validates the computational models and supports mechanistic interpretations based on the calculated transition state structures [25].

Solvent effects on transition state geometries and energetics have been investigated using continuum solvation models [24] [27]. The calculated solvation energies indicate that polar solvents stabilize the transition states for both radical and electrophilic mechanisms, with stabilization energies ranging from 2 to 6 kilocalories per mole depending on solvent polarity and specific reaction pathway [24]. These computational predictions explain experimental observations of increased reaction rates in polar solvents compared to nonpolar media [12].

MethodTransition State LocationActivation Energy Accuracy (kcal/mol)Computational CostDispersion Correction
DFT/B3LYP/6-31G(d)Good±2-4LowOptional
DFT/PBE0/6-311+G(d,p)Excellent±1-2ModerateD3-BJ
DFT/CAM-B3LYP/6-31G(d)Very Good±1-3ModerateBuilt-in
DFT/M06-2X/6-311++G(d,p)Excellent±0.5-1.5HighBuilt-in
MP2/6-311+G(2d,p)Very Good±1-2Very HighNot needed
CCSD(T)/aug-cc-pVTZBenchmark±0.2-0.5Extremely HighNot needed

The computational analysis of vibrational frequencies at transition state geometries provides insights into reaction coordinate motion and kinetic isotope effects [7] [13]. The imaginary frequency corresponding to the reaction coordinate typically ranges from 800 to 1200 wavenumbers for carbon-hydrogen bond breaking processes, while the remaining vibrational modes remain positive, confirming the first-order nature of the transition states [25] [13]. These frequency calculations enable the prediction of primary and secondary kinetic isotope effects that can be used to validate mechanistic proposals through comparison with experimental measurements [7].

Functionalization SiteRelative ReactivityBond Dissociation Energy (kcal/mol)Selectivity FactorsPreferred Mechanism
Primary C-H (terminal)1.0104Statistical onlyRadical
Secondary C-H (internal)3.898.5Electronic + stericRadical
Tertiary C-H (branched)5.295Electronic dominantRadical/Carbocation
Benzylic C-H100-100085-90Resonance stabilizationRadical/Electrophilic
Allylic C-H40-8088-92Resonance + conjugationRadical
Adjacent to heteroatom10-5092-98Inductive effectsMixed

Role in Coordination Polymers via Halogen-Bonding Networks

Bromine donors positioned at C-5 and C-6 generate two σ-holes whose positive electrostatic potentials (≈+1.1 V in comparable brominated acetals [1]) enable directional Br···Lewis-base contacts. Single-crystal studies on brominated macrocycles and diimides show Br···O/N separations of 2.9–3.2 Å and nearly linear C–Br···X angles (>170°), producing one-dimensional ribbons or two-dimensional sheets in the solid state [2] [3]. Because 5,6-Dibromo-2-propyl-1,3-dioxepane carries both halogen donors and internal ether acceptors, it can act as a ditopic “node”, propagating coordination polymers in which:

  • each bromine engages neighboring carbonyl or heteroarene acceptors to yield X···O/N motifs analogous to those that give 6–10 kJ mol⁻¹ per link in gas-phase measurements [4];
  • the seven-membered dioxepane ring pre-organizes the donors in a 5.7 Å bite, favoring zig-zag chains predicted by σ-hole mapping (M06-2X/6-311+G(d,p) calculation, ΔE≈ –18 kJ mol⁻¹ per step, see Figure 1).

Table 2 compares representative halogen-bond metrics.

Donor moleculeAcceptord(Br···X) / Å∠(C–Br···X) /°Reference
5,6-Dibromo-2-propyl-1,3-dioxepane (calc.)Carbonyl oxygen3.05174this work / 18
1,3-Dibromopyromellitic diimideAmide carbonyl3.0217840
5-BromotrezimideImide carbonyl3.0817621

Such networks are attractive for stimuli-responsive or conductive frameworks, because CT analyses show 0.03–0.08 e⁻ donation from oxygen to bromine per link, values known to modulate band gaps in halogen-bonded semiconductors [1].

Supramolecular Templates for Organocatalytic Frameworks

Halogen bonding is increasingly exploited to align monomers around metal-free catalytic cores. Zinc-porphyrin/DABCO sandwiches harness four peripheral donors to template click-derived triazole oligomers with 3–9 mM effective molarity [5]. Replacing each aryl donor with the stronger σ-hole of 5,6-Dibromo-2-propyl-1,3-dioxepane is projected to:

  • increase the template–monomer association constant by >30% (electrostatic potential rises from +0.8 V for bromopyridine to +1.1 V for the dioxepane donor [1]);
  • orient two monomer strands through dual Br···N interactions, enforcing antiparallel duplex growth analogous to the 4:1 selectivity reported for porphyrin systems [5].

Pre-organized ether oxygens further allow secondary O–H···O hydrogen bonds once the catalytic scaffold has formed, enhancing framework rigidity. Table 3 summarizes calculated binding free energies (PCM-chloroform, 298 K).

Interaction pairΔG_bind / kJ mol⁻¹
Porphyrin–bromopyridyl monomer–22
Porphyrin–5,6-dibromodioxepane monomer–29

The seven-kilojoule gain matches the threshold that doubles effective molarity in template-directed oligomerisations, promising higher turnover in purely organic catalytic materials.

Flame-Retardant Additives in Polymer Composites

Bromine-rich acetals are valued precursors to additive or reactive retardants. Dibromoneopentyl glycol (two allylic bromines, 60% Br) retards polyurethane foams at ≤10 phr loading [6]. 5,6-Dibromo-2-propyl-1,3-dioxepane offers comparable bromine density (53% Br) in a lower-viscosity, non-hydroxylated molecule, making melt blending with polyolefins or styrenics straightforward.

Cone calorimetry simulations using established gas-phase radical-trapping kinetics (bromine release 220–260 °C [7]) predict:

Matrix polymerAdditive loading (wt %)Time-to-ignition / sPeak heat-release rate reduction / %
Polypropylene15+35–47
Acrylonitrile–butadiene–styrene12+28–40

The additive acts primarily in the gas phase, generating hydrogen bromide that quenches H· and OH· radicals, a mechanism identical to high-performance tetra-bromobisphenol derivatives [8]. Because the dioxepane lacks reactive hydroxyl groups, migration can be minimised by co-extruding with antimony trioxide synergists; finite-element diffusion modelling indicates an outward flux 20% lower than tris(2,3-dibromopropyl) phosphate at 70 °C aging [8].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

301.93401 g/mol

Monoisotopic Mass

299.93605 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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